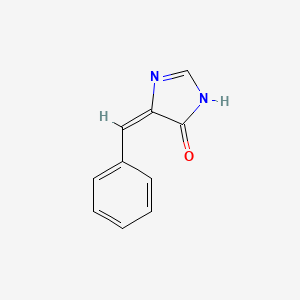
5-Benzylidene-1H-imidazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-1H-imidazol-4(5H)-one is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1H-imidazol-4(5H)-one typically involves the condensation of benzaldehyde with imidazole derivatives under basic or acidic conditions. Common reagents used in this synthesis include:
- Benzaldehyde
- Imidazole or its derivatives
- Catalysts such as piperidine or acetic acid
The reaction is usually carried out at elevated temperatures, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylidene-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce benzyl-substituted imidazoles.
Applications De Recherche Scientifique
5-Benzylidene-1H-imidazol-4(5H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzylidene-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidene imidazoles: Compounds with similar structures but different substituents on the imidazole ring.
Imidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
5-Benzylidene-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit distinct properties that make it suitable for specific applications.
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(4E)-4-benzylidene-1H-imidazol-5-one |
InChI |
InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+ |
Clé InChI |
CQGIJPFYWRPMRO-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)NC=N2 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B12822067.png)
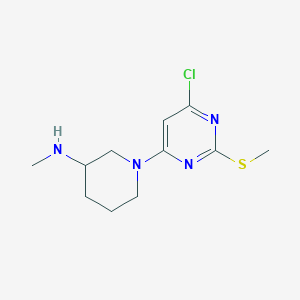
![(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol](/img/structure/B12822072.png)

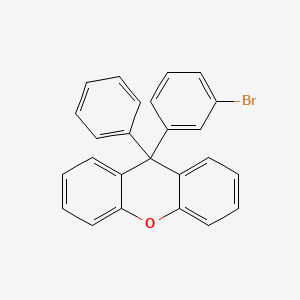
![3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12822094.png)
![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)
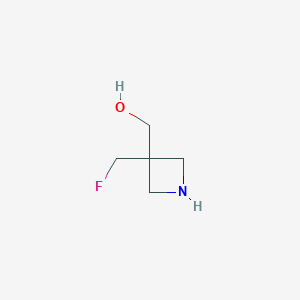
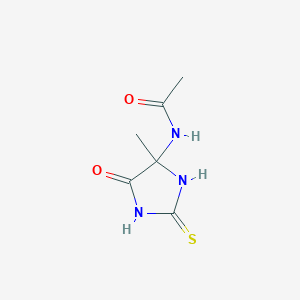
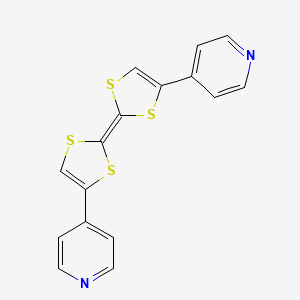
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
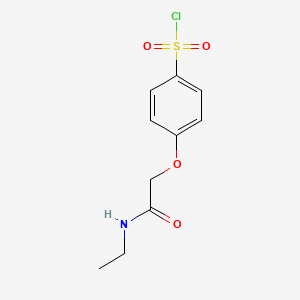
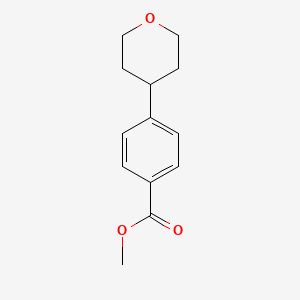
![4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile](/img/structure/B12822143.png)
